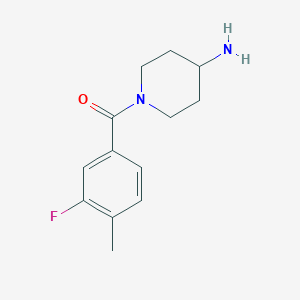(4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone
CAS No.:
Cat. No.: VC17870644
Molecular Formula: C13H17FN2O
Molecular Weight: 236.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17FN2O |
|---|---|
| Molecular Weight | 236.28 g/mol |
| IUPAC Name | (4-aminopiperidin-1-yl)-(3-fluoro-4-methylphenyl)methanone |
| Standard InChI | InChI=1S/C13H17FN2O/c1-9-2-3-10(8-12(9)14)13(17)16-6-4-11(15)5-7-16/h2-3,8,11H,4-7,15H2,1H3 |
| Standard InChI Key | INAUUHVARVJIDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N)F |
Introduction
Overview of the Compound
(4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a synthetic organic compound belonging to the class of piperidine derivatives. This compound features a piperidine ring substituted with an amino group, along with a fluorinated aromatic ketone structure. Its molecular configuration suggests potential applications in pharmaceutical chemistry, particularly as a scaffold for drug discovery.
Synthesis Pathways
The synthesis of (4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone typically involves:
-
Formation of the Piperidine Core: Starting from simple amines and aldehydes, piperidine derivatives are synthesized via Mannich or reductive amination reactions.
-
Fluorinated Ketone Introduction: The aromatic ketone is introduced through Friedel-Crafts acylation or other coupling strategies using fluorinated benzoyl precursors.
-
Final Assembly: The two fragments are linked via condensation or amidation reactions.
Potential Applications
The compound’s structural features make it relevant for various applications:
-
Pharmaceutical Research:
-
Piperidine derivatives are known for their pharmacological properties, including roles as central nervous system (CNS) agents, analgesics, and anti-inflammatory drugs.
-
The fluorinated aromatic group enhances metabolic stability and bioavailability, key traits for drug candidates.
-
-
Chemical Probing:
-
The compound can serve as a chemical probe for studying receptor-ligand interactions or enzyme activities.
-
-
Material Science:
-
Fluorinated compounds often exhibit unique physical properties, making them useful in specialized material applications.
-
Biological Activity
While specific studies on this compound were not found in the provided results, related piperidine derivatives have shown:
-
High binding affinity to neurotransmitter receptors (e.g., dopamine or serotonin receptors).
-
Potential activity as enzyme inhibitors or modulators.
Further research would be needed to confirm its biological activity profile.
Safety and Handling
As with most synthetic organic compounds:
Research Gaps
Current literature lacks detailed experimental data on:
-
Pharmacokinetics and pharmacodynamics of this compound.
-
Toxicity profiles and environmental impact.
-
Specific applications in therapeutic contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume